![molecular formula C18H18N4O2 B2888605 6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 379725-34-5](/img/structure/B2888605.png)
6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione” has a molecular formula of C18H18N4O2 . It is a type of pyrimidinedione, which is a class of compounds containing a pyrimidine-2,4-dione moiety .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also has two benzyl groups attached to the nitrogen atoms on the ring .Physical And Chemical Properties Analysis
The compound has an average mass of 322.361 Da and a monoisotopic mass of 322.142975 Da .Scientific Research Applications
Synthesis and Chemical Properties
- Acylation and 1,3-dipolar cycloaddition reactions involving similar compounds have led to the synthesis of C(6),N(8)-disubstituted isoxanthopterins, highlighting the compound's utility in creating fluorophores and potential imaging agents (Steinlin & Vasella, 2009).
- Antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones with favorable cerebral and peripheral effects were synthesized, demonstrating the compound’s potential in developing new therapeutics (Furrer, Wágner, & Fehlhaber, 1994).
Biomedical Applications
- Novel medium-sized lactam ring analogs, including derivatives of similar compounds, have shown potent antibacterial activity, supported by molecular docking studies (Harita et al., 2017).
- Pyrimidines, akin to the core structure of the mentioned compound, have been identified as cofactors for phenylalanine hydroxylase, suggesting their potential in studying enzyme mechanisms and designing enzyme inhibitors (Bailey & Ayling, 1978).
Material Science and Sensor Development
- A fluorescent probe based on pyrimidine was synthesized, exhibiting high selectivity for Al(3+) ions, showcasing the compound's application in developing sensitive and selective sensors for metal ions (Upadhyay & Kumar, 2010).
Organic Synthesis
- Various synthetic methodologies involving related pyrimidine derivatives have been developed, demonstrating the versatility of these compounds in organic synthesis and the potential for creating a wide range of chemical entities for further study and application (Abdelrazek et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-amino-1-benzyl-5-(benzylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-16-15(20-11-13-7-3-1-4-8-13)17(23)21-18(24)22(16)12-14-9-5-2-6-10-14/h1-10,20H,11-12,19H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWATUJGRHJHMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-benzyl-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.